molecular formula C22H19IN2O3 B309033 N-{3-[(2-ethoxyanilino)carbonyl]phenyl}-2-iodobenzamide

N-{3-[(2-ethoxyanilino)carbonyl]phenyl}-2-iodobenzamide

Cat. No. B309033
M. Wt: 486.3 g/mol
InChI Key: BLYSSDDISZBPQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{3-[(2-ethoxyanilino)carbonyl]phenyl}-2-iodobenzamide, also known as MLN4924, is a small molecule inhibitor that targets the NEDD8-activating enzyme (NAE). It is a promising anticancer drug that has been extensively studied for its potential use in cancer treatment. In

Mechanism of Action

N-{3-[(2-ethoxyanilino)carbonyl]phenyl}-2-iodobenzamide targets the NEDD8-activating enzyme (NAE), which is a key enzyme in the ubiquitin-proteasome pathway. NAE is responsible for activating NEDD8, a small protein that is involved in the regulation of protein degradation and cell cycle progression. This compound inhibits NAE, leading to the accumulation of NEDD8-conjugated proteins and activation of the cullin-RING ligases (CRLs). The activation of CRLs leads to the degradation of various proteins involved in cell cycle progression, DNA replication, and DNA repair, ultimately leading to cell death.
Biochemical and Physiological Effects:
This compound has been shown to induce cell cycle arrest and apoptosis in cancer cells. It has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is critical for tumor growth and metastasis. Additionally, this compound has been shown to enhance the immune response against cancer cells by increasing the expression of immune checkpoint proteins.

Advantages and Limitations for Lab Experiments

N-{3-[(2-ethoxyanilino)carbonyl]phenyl}-2-iodobenzamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has also been extensively studied, and its mechanism of action is well understood. However, this compound has some limitations. It is highly reactive and can form adducts with other proteins, which can complicate experiments. Additionally, this compound has a short half-life, which can limit its effectiveness in vivo.

Future Directions

There are several future directions for the study of N-{3-[(2-ethoxyanilino)carbonyl]phenyl}-2-iodobenzamide. One direction is to explore its potential use in combination with other anticancer drugs to enhance their efficacy. Another direction is to investigate its potential use in other diseases, such as viral infections and autoimmune disorders. Additionally, further studies are needed to optimize the synthesis and formulation of this compound for clinical use.

Synthesis Methods

N-{3-[(2-ethoxyanilino)carbonyl]phenyl}-2-iodobenzamide is synthesized through a multistep process starting from commercially available starting materials. The synthesis involves several key steps, including the preparation of 2-iodobenzamide, the coupling of 2-iodobenzamide with the ethoxyaniline, and the final coupling with the carbonylphenyl group. The synthesis of this compound has been optimized to increase the yield and purity of the final product.

Scientific Research Applications

N-{3-[(2-ethoxyanilino)carbonyl]phenyl}-2-iodobenzamide has been extensively studied for its potential use in cancer treatment. It has been shown to inhibit the growth of various cancer cell lines, including leukemia, breast, prostate, and lung cancer. This compound has also been shown to enhance the efficacy of other anticancer drugs, such as cisplatin and doxorubicin.

properties

Molecular Formula

C22H19IN2O3

Molecular Weight

486.3 g/mol

IUPAC Name

N-[3-[(2-ethoxyphenyl)carbamoyl]phenyl]-2-iodobenzamide

InChI

InChI=1S/C22H19IN2O3/c1-2-28-20-13-6-5-12-19(20)25-21(26)15-8-7-9-16(14-15)24-22(27)17-10-3-4-11-18(17)23/h3-14H,2H2,1H3,(H,24,27)(H,25,26)

InChI Key

BLYSSDDISZBPQG-UHFFFAOYSA-N

SMILES

CCOC1=CC=CC=C1NC(=O)C2=CC(=CC=C2)NC(=O)C3=CC=CC=C3I

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)C2=CC(=CC=C2)NC(=O)C3=CC=CC=C3I

Origin of Product

United States

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